Cas no 2229252-29-1 (4-2-(difluoromethoxy)phenyloxane-4-carboxylic acid)

4-2-(difluoromethoxy)phenyloxane-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-2-(difluoromethoxy)phenyloxane-4-carboxylic acid
- 4-[2-(difluoromethoxy)phenyl]oxane-4-carboxylic acid
- EN300-1971758
- 2229252-29-1
-
- インチ: 1S/C13H14F2O4/c14-12(15)19-10-4-2-1-3-9(10)13(11(16)17)5-7-18-8-6-13/h1-4,12H,5-8H2,(H,16,17)
- InChIKey: IBOHFJRHJJZILN-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC=CC=1C1(C(=O)O)CCOCC1)F
計算された属性
- せいみつぶんしりょう: 272.08601525g/mol
- どういたいしつりょう: 272.08601525g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 316
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
4-2-(difluoromethoxy)phenyloxane-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1971758-10.0g |
4-[2-(difluoromethoxy)phenyl]oxane-4-carboxylic acid |
2229252-29-1 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1971758-0.1g |
4-[2-(difluoromethoxy)phenyl]oxane-4-carboxylic acid |
2229252-29-1 | 0.1g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-1971758-1g |
4-[2-(difluoromethoxy)phenyl]oxane-4-carboxylic acid |
2229252-29-1 | 1g |
$986.0 | 2023-09-16 | ||
Enamine | EN300-1971758-1.0g |
4-[2-(difluoromethoxy)phenyl]oxane-4-carboxylic acid |
2229252-29-1 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1971758-0.5g |
4-[2-(difluoromethoxy)phenyl]oxane-4-carboxylic acid |
2229252-29-1 | 0.5g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-1971758-0.05g |
4-[2-(difluoromethoxy)phenyl]oxane-4-carboxylic acid |
2229252-29-1 | 0.05g |
$827.0 | 2023-09-16 | ||
Enamine | EN300-1971758-10g |
4-[2-(difluoromethoxy)phenyl]oxane-4-carboxylic acid |
2229252-29-1 | 10g |
$4236.0 | 2023-09-16 | ||
Enamine | EN300-1971758-0.25g |
4-[2-(difluoromethoxy)phenyl]oxane-4-carboxylic acid |
2229252-29-1 | 0.25g |
$906.0 | 2023-09-16 | ||
Enamine | EN300-1971758-2.5g |
4-[2-(difluoromethoxy)phenyl]oxane-4-carboxylic acid |
2229252-29-1 | 2.5g |
$1931.0 | 2023-09-16 | ||
Enamine | EN300-1971758-5.0g |
4-[2-(difluoromethoxy)phenyl]oxane-4-carboxylic acid |
2229252-29-1 | 5g |
$2858.0 | 2023-06-02 |
4-2-(difluoromethoxy)phenyloxane-4-carboxylic acid 関連文献
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
4-2-(difluoromethoxy)phenyloxane-4-carboxylic acidに関する追加情報
4-2-(Difluoromethoxy)phenyloxane-4-carboxylic Acid (CAS No. 2229252-29-1): Properties, Applications, and Market Insights
4-2-(Difluoromethoxy)phenyloxane-4-carboxylic acid (CAS No. 2229252-29-1) is a fluorinated organic compound with a unique structural framework that combines a phenyloxane core with a difluoromethoxy substituent. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile building block for drug discovery and material science applications. The presence of the carboxylic acid functional group enhances its reactivity, making it an attractive intermediate for synthesizing more complex molecules.
The molecular formula of 4-2-(difluoromethoxy)phenyloxane-4-carboxylic acid is C13H14F2O4, with a molecular weight of 272.25 g/mol. Its structure features a six-membered oxane ring fused to a benzene ring, which is further substituted with a difluoromethoxy group at the 2-position. The carboxylic acid moiety at the 4-position of the oxane ring provides a handle for further derivatization, enabling the creation of esters, amides, and other derivatives with tailored properties.
In recent years, researchers have explored the potential of 4-2-(difluoromethoxy)phenyloxane-4-carboxylic acid as a key intermediate in the development of novel therapeutic agents. The difluoromethoxy group is particularly noteworthy, as fluorine-containing compounds often exhibit enhanced metabolic stability, lipophilicity, and bioavailability compared to their non-fluorinated counterparts. These properties make them valuable in the design of drugs targeting central nervous system disorders, inflammatory diseases, and other therapeutic areas where improved pharmacokinetics are desired.
The synthesis of 4-2-(difluoromethoxy)phenyloxane-4-carboxylic acid typically involves multi-step organic transformations, starting from readily available precursors. One common approach involves the construction of the phenyloxane core followed by the introduction of the difluoromethoxy substituent through electrophilic aromatic substitution or other fluorination strategies. The carboxylic acid group can be introduced via oxidation of a corresponding alcohol or aldehyde, or through hydrolysis of a pre-formed ester or nitrile functionality.
Beyond pharmaceutical applications, 4-2-(difluoromethoxy)phenyloxane-4-carboxylic acid has shown promise in materials science. The combination of aromatic and aliphatic components in its structure, along with the polar carboxylic acid group, makes it a potential candidate for designing novel polymers with specific thermal and mechanical properties. Researchers are investigating its use in creating specialty coatings, adhesives, and other advanced materials where controlled hydrophilicity and chemical resistance are required.
The market for fluorinated organic compounds like 4-2-(difluoromethoxy)phenyloxane-4-carboxylic acid has been growing steadily, driven by increasing demand from the pharmaceutical and agrochemical sectors. According to recent industry reports, the global market for fluorinated building blocks is expected to expand at a compound annual growth rate (CAGR) of approximately 6-8% over the next five years. This growth is fueled by the continued need for more effective and selective chemical entities in drug discovery programs worldwide.
Quality control and characterization of 4-2-(difluoromethoxy)phenyloxane-4-carboxylic acid are critical aspects of its production and application. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are routinely employed to verify the compound's purity and structural integrity. These quality assurance measures ensure that the material meets the stringent requirements of pharmaceutical and research applications.
Environmental and safety considerations are important when working with 4-2-(difluoromethoxy)phenyloxane-4-carboxylic acid. While not classified as highly hazardous, proper handling procedures should be followed, including the use of personal protective equipment and adequate ventilation. The compound should be stored in a cool, dry place away from strong oxidizing agents to maintain its stability over time.
Recent patent literature reveals growing interest in 4-2-(difluoromethoxy)phenyloxane-4-carboxylic acid and its derivatives, with several applications filed in the past three years covering its use in various therapeutic areas. This intellectual property activity suggests that the compound may play an increasingly important role in future drug development efforts, particularly in areas where fluorinated motifs are known to confer beneficial properties.
For researchers and manufacturers seeking 4-2-(difluoromethoxy)phenyloxane-4-carboxylic acid, it's important to source the material from reputable suppliers who can provide comprehensive analytical data and documentation. Custom synthesis options are also available for those requiring specific quantities or purity grades tailored to their particular applications.
As the field of fluorinated organic chemistry continues to evolve, compounds like 4-2-(difluoromethoxy)phenyloxane-4-carboxylic acid are likely to remain at the forefront of innovation. Their unique combination of structural features and physicochemical properties makes them invaluable tools for scientists working across multiple disciplines, from medicinal chemistry to materials engineering.
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